molecular formula C5H8F2S B6265426 (3,3-difluorocyclobutyl)methanethiol CAS No. 1856877-07-0

(3,3-difluorocyclobutyl)methanethiol

Cat. No.: B6265426
CAS No.: 1856877-07-0
M. Wt: 138.2
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Description

(3,3-Difluorocyclobutyl)methanethiol is an organosulfur compound characterized by a cyclobutyl ring substituted with two fluorine atoms at the 3-position and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-difluorocyclobutyl)methanethiol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Methanethiol Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-Difluorocyclobutyl)methanethiol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which (3,3-difluorocyclobutyl)methanethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3,3-Difluorocyclobutyl)amine: Contains an amine group instead of a thiol group.

    (3,3-Difluorocyclobutyl)chloride: Features a chloride group in place of the thiol group.

Uniqueness: (3,3-Difluorocyclobutyl)methanethiol is unique due to the presence of both fluorine atoms and a thiol group, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of fluorinated sulfur-containing molecules.

Properties

CAS No.

1856877-07-0

Molecular Formula

C5H8F2S

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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